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Compound of Interest

Compound Name:
4-Amino-2-(ethylthio)pyrimidine-5-

carboxylic acid

Cat. No.: B015126 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-
(ethylthio)pyrimidine-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic

analysis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS No. 89853-87-2)[1][2].

While experimentally derived spectra for this specific molecule are not widely published, this

document leverages established spectroscopic principles and data from analogous structures

to present a detailed predictive analysis. It is intended for researchers, scientists, and drug

development professionals, offering field-proven protocols for acquiring and interpreting

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby

enabling robust structural confirmation and quality control.

Introduction: The Significance of a Multifunctional
Heterocycle
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine, a class of

heterocyclic compounds of immense interest in medicinal chemistry. Its structure combines

several key functional groups: a pyrimidine core, an amino group, an ethylthio ether, and a

carboxylic acid. This unique arrangement makes it a valuable synthetic intermediate for the

development of novel therapeutic agents, by analogy with its ethyl ester derivative, which is

recognized as a versatile building block in pharmaceutical research.[3][4]
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Accurate and unambiguous structural elucidation is the cornerstone of chemical research and

development. The spectroscopic techniques detailed herein—NMR, IR, and MS—provide

orthogonal and complementary data points that, when combined, confirm the molecular identity

and purity of this target compound.

Compound Profile:

Property Value Source

IUPAC Name

4-Amino-2-
(ethylthio)pyrimidine-5-
carboxylic acid

-

CAS Number 89853-87-2 [1][2]

Molecular Formula C₇H₉N₃O₂S [1][5]

Molecular Weight 199.23 g/mol [1][5]

| Appearance | Solid (predicted) |[1] |

Molecular Structure and Spectroscopic Prediction
The first step in any analysis is to understand the target structure and predict the expected

spectroscopic signatures.

Caption: Molecular Structure of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid.

Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For this compound, a polar, aprotic solvent like DMSO-d₆ is

recommended to ensure solubility and allow for the observation of exchangeable protons (NH₂

and COOH).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.0 - 13.0 Broad Singlet 1H -COOH

Carboxylic
acid protons
are highly
deshielded
and often
exhibit broad
signals due to
hydrogen
bonding and
chemical
exchange.[6]

~8.4 Singlet 1H Pyrimidine C6-H

Aromatic/heteroc

yclic protons

appear at high

chemical shifts.

This proton is a

singlet as it has

no adjacent

protons.

~7.5 Broad Singlet 2H -NH₂

Amino protons

often appear as

a broad signal.

The chemical

shift can vary

based on

concentration

and temperature.

~3.2 Quartet (q) 2H -S-CH₂-CH₃ Methylene

protons adjacent

to a sulfur atom

and coupled to a

methyl group
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

(n+1 = 3+1 = 4

peaks).

| ~1.3 | Triplet (t) | 3H | -S-CH₂-CH₃ | Methyl protons coupled to an adjacent methylene group

(n+1 = 2+1 = 3 peaks). |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Predicted Shift (δ, ppm) Carbon Assignment Rationale

~170 C=O (Carboxylic Acid)
Carbonyl carbons of
carboxylic acids are highly
deshielded.[6][7]

~165 C2 (C-S)

Heterocyclic carbon attached

to two electronegative atoms

(N and S).

~160 C4 (C-N)
Heterocyclic carbon attached

to two nitrogen atoms.

~158 C6 (C-H)
The only protonated carbon on

the pyrimidine ring.

~105 C5 (C-COOH)

Quaternary carbon of the

pyrimidine ring, shifted upfield

relative to other ring carbons.

~28 -S-CH₂-
Aliphatic carbon attached to

sulfur.

| ~14 | -CH₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy excels at identifying functional groups. The spectrum is expected to be

dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.
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Predicted IR Absorption Bands (ATR):

Wavenumber
(cm⁻¹)

Intensity / Shape Functional Group Vibrational Mode

3300 - 2500 Very Broad, Strong
Carboxylic Acid O-
H

Stretching

~3400 & ~3300
Medium, Sharp (two

bands)
Primary Amine N-H

Symmetric &

Asymmetric Stretching

~1710 Strong, Sharp Carboxylic Acid C=O Stretching

~1640 Strong Ring C=N & C=C Stretching

~1600 Medium Amine N-H Bending (Scissoring)

| 2970 - 2850 | Medium-Weak | Alkyl C-H | Stretching |

Causality Insight: The most diagnostic feature will be the extremely broad O-H stretch from the

carboxylic acid, which often overlaps with the C-H stretching region.[6][8][9] This broadness is

a direct result of strong intermolecular hydrogen bonding, which creates a continuum of

vibrational energy states.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation, valuable

structural information. Electrospray ionization (ESI) in positive mode is recommended as a soft

ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Predicted High-Resolution MS (HRMS-ESI⁺):

Parameter Predicted Value

[M+H]⁺ (Calculated) 200.04937

| [M+Na]⁺ (Calculated) | 222.03131 |
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Predicted Key Fragmentation Patterns: The fragmentation of pyrimidine derivatives can be

complex, but logical losses from the parent ion can be predicted.[10]

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

Loss of C₂H₄ (28 Da): Cleavage of the ethyl group via McLafferty rearrangement or other

mechanisms.

Loss of the ethyl radical (•C₂H₅, 29 Da): Alpha-cleavage next to the sulfur atom.

Recommended Experimental Protocols
Adherence to standardized, robust protocols is critical for generating reproducible and reliable

data.

Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of 4-Amino-2-(ethylthio)pyrimidine-5-
carboxylic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup (400 MHz Spectrometer):

Tune and shim the probe for the DMSO-d₆ sample.

Acquire a standard ¹H NMR spectrum with 16-32 scans.

Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of

¹³C and the presence of quaternary carbons, acquire at least 1024 scans or until an

adequate signal-to-noise ratio is achieved.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C

spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

Protocol for IR Data Acquisition
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Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal

sample preparation.

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the

ATR crystal.

Acquisition: Apply consistent pressure using the ATR anvil. Collect a background spectrum of

the clean, empty crystal. Then, collect the sample spectrum over the range of 4000-400

cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: Perform an automatic baseline correction and peak picking.

Protocol for HRMS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

Instrumentation (ESI-TOF or ESI-Orbitrap):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the

signal of the ion of interest.

Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Use the instrument's

software to calculate the elemental composition based on the accurate mass measurement,

comparing it to the theoretical formula (C₇H₁₀N₃O₂S for the protonated species).

Integrated Data Analysis Workflow
Confirming the structure requires synthesizing all data points into a coherent conclusion. The

following workflow ensures a systematic and self-validating approach.
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Data Acquisition

Data Interpretation

Structural Confirmation

Prepare Sample in DMSO-d6
and for MS/IR

Acquire ¹H & ¹³C NMR

Parallel Analysis

Acquire HRMS (ESI+)

Parallel Analysis

Acquire IR (ATR)

Parallel Analysis

¹³C NMR: Count Carbon Signals
(Expect 7 unique carbons)

¹H NMR: Analyze Spin Systems
(Ethyl: q+t; Aromatic: s; Exchangeable: br s)

MS: Confirm Molecular Formula
(m/z 200.0494 ± 5 ppm for [M+H]⁺)

IR: Identify Key Functional Groups
(Broad O-H, C=O, N-H)

Correlate All Data

Final Structure Verified

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Verification of Molecular Structure.

Conclusion
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This guide establishes a predictive and procedural framework for the complete spectroscopic

characterization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. By forecasting the

expected NMR, IR, and MS signatures and providing robust experimental protocols, this

document serves as a vital resource for scientists. The integrated workflow ensures that

acquired data can be systematically interpreted to provide unambiguous confirmation of the

compound's identity and purity, a critical step in any research or development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]

2. 89853-87-2|4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

3. chemimpex.com [chemimpex.com]

4. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2
[smolecule.com]

5. 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | C7H9N3O2S | CID 275300 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. chem.libretexts.org [chem.libretexts.org]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. uanlch.vscht.cz [uanlch.vscht.cz]

9. echemi.com [echemi.com]

10. article.sapub.org [article.sapub.org]

To cite this document: BenchChem. [spectroscopic data of 4-Amino-2-(ethylthio)pyrimidine-
5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015126#spectroscopic-data-of-4-amino-2-ethylthio-
pyrimidine-5-carboxylic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b015126?utm_src=pdf-body
https://www.benchchem.com/product/b015126?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/IN-DA0033VY/89853-87-2/4-amino-2-ethylthiopyrimidine-5-carboxylic-acid/
https://www.bldpharm.com/products/89853-87-2.html
https://www.chemimpex.com/products/24933
https://www.smolecule.com/products/s663169
https://www.smolecule.com/products/s663169
https://pubchem.ncbi.nlm.nih.gov/compound/275300
https://pubchem.ncbi.nlm.nih.gov/compound/275300
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.echemi.com/cms/2080838.html
http://article.sapub.org/10.5923.j.ijmc.20140404.03.html
https://www.benchchem.com/product/b015126#spectroscopic-data-of-4-amino-2-ethylthio-pyrimidine-5-carboxylic-acid
https://www.benchchem.com/product/b015126#spectroscopic-data-of-4-amino-2-ethylthio-pyrimidine-5-carboxylic-acid
https://www.benchchem.com/product/b015126#spectroscopic-data-of-4-amino-2-ethylthio-pyrimidine-5-carboxylic-acid
https://www.benchchem.com/product/b015126#spectroscopic-data-of-4-amino-2-ethylthio-pyrimidine-5-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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